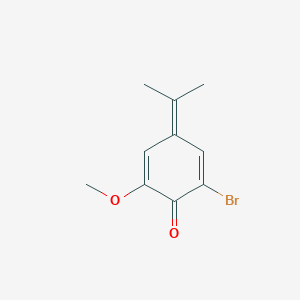
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a heptaene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the heptaene structure, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as crystallization and chromatography to ensure the compound meets the required specifications for further applications.
化学反应分析
Types of Reactions
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the heptaene backbone allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound has a similar heptaene backbone but with a methoxy group instead of hydroxyl groups.
11-Methylgona-1(10),2,4,6,8,11,13-heptaen-17-one: Similar structure but lacks the hydroxyl groups at positions 2 and 15.
Uniqueness
2,15-Dihydroxy-11-methylgona-1,3,5(10),6,8,11,13-heptaen-17-one is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
55081-26-0 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2,15-dihydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H14O3/c1-9-6-14-15(20)8-16(21)18(14)12-5-3-10-2-4-11(19)7-13(10)17(9)12/h2-7,16,19,21H,8H2,1H3 |
InChI 键 |
BEBYKQJZQYQYLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(=C4)O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
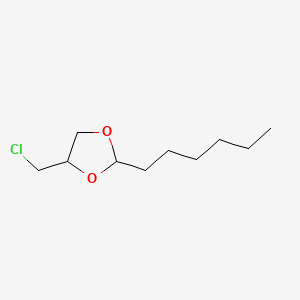
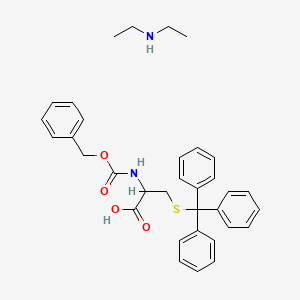


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
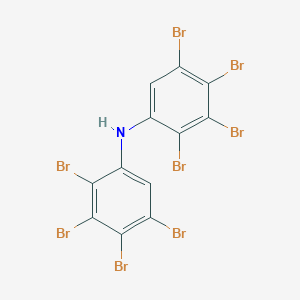
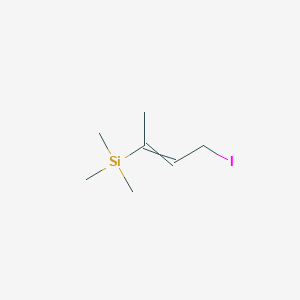
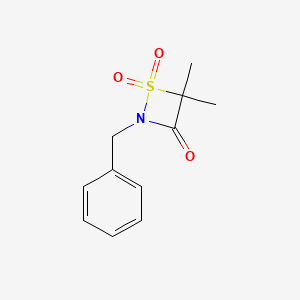

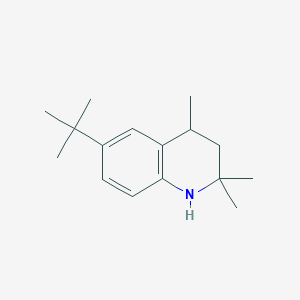
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
